3H-imidazo[4,5-b]pyridin-2-ylmethanol
Overview
Description
3H-imidazo[4,5-b]pyridin-2-ylmethanol is a heterocyclic compound with the molecular formula C7H7N3O. It is characterized by the presence of an imidazo[4,5-b]pyridine core structure, which is a fused bicyclic system consisting of an imidazole ring and a pyridine ring.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit microtubule assembly and Akt activation , suggesting potential targets.
Mode of Action
Related compounds have been shown to inhibit microtubule assembly and Akt activation , indicating that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been found to inhibit the activation of akt and its downstream target pras40 , suggesting potential pathways that could be affected.
Pharmacokinetics
Related compounds have been shown to be effective at inhibiting the activation of akt and an additional downstream effector (p70s6) following oral dosing in mice , suggesting potential bioavailability.
Result of Action
Similar compounds have been found to inhibit microtubule assembly and Akt activation , suggesting potential effects.
Action Environment
The storage temperature for this compound is typically room temperature , suggesting that it may be stable under normal environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-imidazo[4,5-b]pyridin-2-ylmethanol typically involves the cyclization of 2,3-diaminopyridine with suitable aldehydes or ketones. One common method involves the reaction of 2,3-diaminopyridine with formaldehyde under acidic conditions to form the imidazo[4,5-b]pyridine core, followed by reduction to yield the desired methanol derivative .
Industrial Production Methods
the general approach would likely involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3H-imidazo[4,5-b]pyridin-2-ylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazo[4,5-b]pyridine core can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced imidazo[4,5-b]pyridine derivatives.
Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors and other therapeutic agents.
Comparison with Similar Compounds
3H-imidazo[4,5-b]pyridin-2-ylmethanol can be compared with other imidazo[4,5-b]pyridine derivatives, such as:
- Imidazo[4,5-c]pyridines
- Imidazo[1,5-a]pyridines
- Imidazo[1,2-a]pyridines
These compounds share a similar core structure but differ in the position and nature of substituents, which can significantly influence their chemical properties and biological activities. For example, imidazo[1,2-a]pyridines are known for their use in sedative and hypnotic drugs, while imidazo[4,5-b]pyridines are more commonly explored for their anticancer and antimicrobial properties .
Properties
IUPAC Name |
1H-imidazo[4,5-b]pyridin-2-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-4-6-9-5-2-1-3-8-7(5)10-6/h1-3,11H,4H2,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNNHMQTORIJHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361618 | |
Record name | 3H-imidazo[4,5-b]pyridin-2-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24638-20-8 | |
Record name | 3H-imidazo[4,5-b]pyridin-2-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | {3H-imidazo[4,5-b]pyridin-2-yl}methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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